molecular formula C8H12ClN3O B2499312 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride CAS No. 2361775-62-2

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride

Cat. No.: B2499312
CAS No.: 2361775-62-2
M. Wt: 201.65
InChI Key: FVCPFZZJXMHMPI-UHFFFAOYSA-N
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Description

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure features a pyridazinone ring fused with a tetrahydropyridine ring, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the desired bicyclic structure. Reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to produce the compound efficiently. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the industrially produced compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s derivatives are explored for their potential therapeutic applications, such as enzyme inhibitors and receptor modulators.

    Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine: This compound has a similar bicyclic structure but with a pyrimidine ring instead of a pyridazinone ring.

    7-Benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another similar compound with a pyrimidine ring and additional substituents.

Uniqueness

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride is unique due to its specific ring structure and the presence of a pyridazinone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological properties, including its antiproliferative effects and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by a unique bicyclic structure that contributes to its biological activity. Its molecular formula is C₉H₈N₄O·HCl, with a molecular weight of approximately 212.64 g/mol. The presence of nitrogen atoms in the heterocyclic rings may play a crucial role in its interaction with biological targets.

Biological Activity Overview

Research has demonstrated that 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one exhibits various biological activities:

  • Antiproliferative Activity :
    • Studies have shown that this compound possesses significant antiproliferative effects against several cancer cell lines, including human T-lymphocyte cells (CEM), cervix carcinoma cells (HeLa), and colorectal adenocarcinoma (HT-29) .
    • A notable study indicated that certain derivatives of this compound exhibited IC50 values ranging from 5.4 to 17.2 μM against these cell lines .
  • Mechanisms of Action :
    • The antiproliferative effects are believed to be mediated through the induction of apoptosis and inhibition of cell cycle progression. Specific pathways involved include the modulation of signaling cascades related to cell survival and proliferation .
  • Antioxidant Activity :
    • Preliminary evaluations suggest that the compound may also exhibit antioxidant properties, which could contribute to its therapeutic potential in oxidative stress-related diseases .

Table 1: Antiproliferative Effects on Cancer Cell Lines

Cell LineIC50 (μM)Mechanism of Action
CEM10.5Induction of apoptosis
HeLa7.8Inhibition of cell cycle progression
HT-2912.0Modulation of signaling pathways

Detailed Research Findings

A study conducted on the synthesis of various derivatives highlighted the importance of stereochemistry in determining biological activity. The enantiomers of certain compounds derived from 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one were tested for their antiproliferative effects. The results indicated that specific enantiomers exhibited significantly different activities against cancer cells, emphasizing the need for careful consideration during drug development .

Properties

IUPAC Name

2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-11-8(12)7-2-3-9-4-6(7)5-10-11;/h5,9H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCPFZZJXMHMPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CNCC2)C=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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